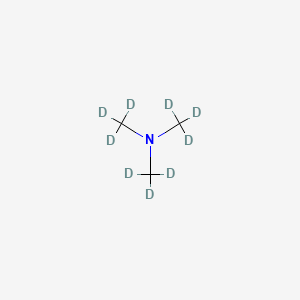

Trimethyl-d9-amine

Overview

Description

Molecular Structure Analysis

The molecular structure of Trimethyl-d9-amine is represented by the linear formula (CD3)3N . The molecular weight is 68.17 .

Chemical Reactions Analysis

This compound can be detected both in aqueous and gaseous phases using an inexpensive colorimetric sensor array . Distinctive color change patterns provide facile discrimination over a wide range of concentrations for trimethylamine with >99% accuracy of classification .

Physical And Chemical Properties Analysis

This compound has a vapor density of 2.09 (vs air), a vapor pressure of 13.3 psi at 21 °C, and an autoignition temperature of 374 °F . It has a boiling point of 3-4 °C (lit.) and a melting point of -117 °C (lit.) . The density is 0.734 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalytic Amination of Biomass-based Alcohols

- Trimethyl amine is pivotal in synthetic amine chemistry, with applications in agrochemicals, pharmaceuticals, detergents, fabric softeners, lubricants, polymers, and food additives. Its production often involves the catalytic amination of alcohols, with water as the main byproduct (Pera‐Titus & Shi, 2014).

Behavior in Marine and Lacustrine Sediments

- Trimethyl amine, as part of the methylated amines group, significantly influences the distribution in sediments due to its adsorption to clay minerals and organic matter. Its presence in aquatic environments often results from decomposition processes, impacting ecological dynamics (Wang & Lee, 1990).

Medical Diagnostic Applications

- In medical diagnostics, trimethyl amine is significant for identifying renal diseases through its presence in patients' breath. Techniques like GC-MS with SPME and thermal desorption are used for its detection in trace concentrations, highlighting its diagnostic relevance (Wzorek et al., 2010).

Carbon Dioxide Capture

- Trimethyl amine is also studied for its potential in carbon dioxide capture. For instance, trimethylsilylated amines show enhanced reactivity with CO2, making them of interest in environmental chemistry and sustainability studies (Herbig et al., 2019).

Amine-functionalized Materials

- Amine-functionalized colloidal silica, utilizing trimethyl amine, finds use in various applications, including fundamental investigations in materials science. These colloidal particles, modified with amino groups, have diverse applications due to their unique chemical properties (Soto-Cantu et al., 2012).

Environmental Monitoring

- Analytical methods involving trimethyl amine are used for environmental monitoring, particularly to detect industrial process emissions. Its detection in ambient air near industrial sites is essential for environmental protection and safety regulations (Wang et al., 2016).

Chemical Synthesis

- Trimethyl amine plays a role in the synthesis of various chemical compounds. For example, it's involved in the stereoselective synthesis of β-trifluoromethylated enamines, showcasing its utility in organic chemistry (Yamanaka et al., 1995).

Mechanism of Action

Target of Action

Trimethyl-d9-amine, also known as deuterated trimethylamine, is a tertiary amine For instance, it acts as a full agonist of human TAAR5, a trace amine-associated receptor expressed in the olfactory epithelium .

Mode of Action

Trimethylamine, its non-deuterated counterpart, is known to react with organic and inorganic acids, alkyl halides, and epoxides to form quaternary ammonium salts

Biochemical Pathways

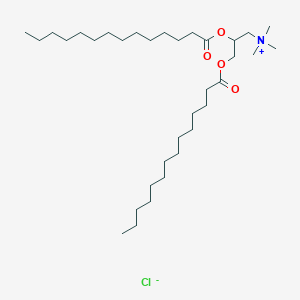

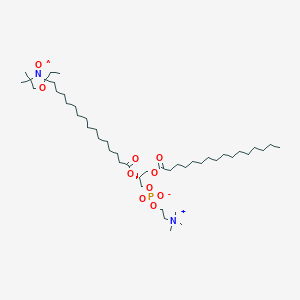

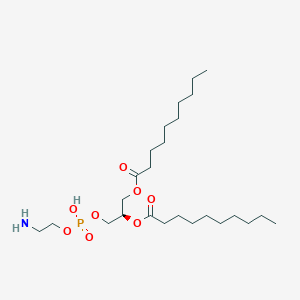

This compound likely participates in similar biochemical pathways as trimethylamine. Trimethylamine is synthesized from dietary constituents, including choline, L-carnitine, betaine, and lecithin, by the action of microbial enzymes . It is also a precursor of trimethylamine-N-oxide (TMAO), a compound associated with an increased risk of athero-thrombogenesis .

Pharmacokinetics

Its physical properties, such as its vapor pressure and density , suggest that it may be readily absorbed and distributed in the body. Its deuterated nature could potentially affect its metabolic stability and elimination, as deuterium substitution can slow down metabolic processes.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its reactivity could be affected by the presence of other reactants, such as acids or alkyl halides . Furthermore, its stability and efficacy could be influenced by factors such as temperature and pH.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Trimethyl-d9-amine plays a significant role in biochemical reactions. It is utilized as a denaturing agent for proteins and as a reagent for the determination of nitrogen-containing compounds

Cellular Effects

Its parent compound, trimethylamine, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-4(2)3/h1-3H3/i1D3,2D3,3D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETQZCLCWQTVFV-GQALSZNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

68.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13960-80-0 | |

| Record name | 13960-80-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

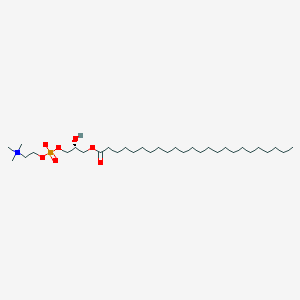

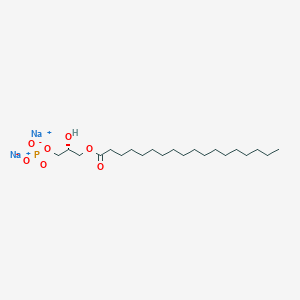

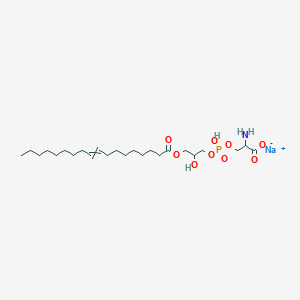

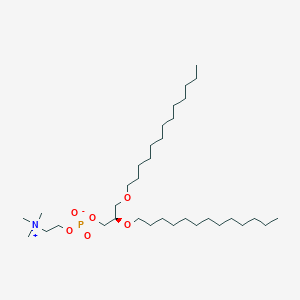

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B3044029.png)

![Nickelate(1-), diaqua[(4S,16R,27Z)-4-(carboxy-|EO)-3-[(carboxy-|EO)methyl]-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-14,18-dioxa-3,9-diazahexatriacont-27-enoato(3-)-|EN3,|EO1]-, hydrogen (1:1)](/img/structure/B3044032.png)

![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)